Physicochemical properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide
Physicochemical properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide
Introduction
N,N-Diethyl-2-(piperazin-1-yl)acetamide is a synthetic organic compound featuring a piperazine ring linked to a diethylacetamide group. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including antimicrobial, antihypertensive, and anticancer agents[1]. The diethylacetamide functional group modulates the compound's polarity and hydrogen bonding capacity. Understanding the physicochemical properties of this molecule is fundamental for researchers in drug discovery and development, as these parameters directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for various formulation strategies.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide, outlines authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. N,N-Diethyl-2-(piperazin-1-yl)acetamide is identified by its unique CAS number, molecular formula, and structure.
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IUPAC Name: N,N-diethyl-2-(piperazin-1-yl)acetamide[2]
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Molecular Weight: 199.30 g/mol [3]
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SMILES: CCNC(=O)CN1CCNCC1
The structure consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen is substituted with an acetamide group, which itself is N,N-disubstituted with ethyl groups. The other nitrogen of the piperazine ring is secondary, retaining a hydrogen atom.
Core Physicochemical Properties
A summary of the core physicochemical data is essential for a quick assessment of the compound's behavior. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value / Description | Source(s) |
| Appearance | Likely a solid at room temperature. | [5] |
| Purity | Commercially available at ≥97% or ≥98%. | [2][3] |
| Boiling Point | Data not available. Expected to be high (>200 °C at atmospheric pressure) based on related structures. | |
| Melting Point | Data not available. | |
| pKa (predicted) | The compound has two basic centers (piperazine nitrogens). The pKa of the secondary amine is predicted to be around 9.0-9.8, while the pKa of the tertiary amine is predicted to be around 5.0-6.0, based on piperazine itself (pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8)[6][7]. A structurally similar compound, N,N-dimethyl-2-(piperazin-1-yl)acetamide, has a reported pKa of 8.98[8]. | |
| Solubility | No quantitative data is publicly available. Piperazine is freely soluble in water[6]. The diethylacetamide moiety increases lipophilicity, likely resulting in moderate aqueous solubility. Expected to be soluble in organic solvents like methanol and chloroform[9]. |
Ionization (pKa) and Lipophilicity (LogP)
Acid-Base Properties (pKa)
The ionization state of a molecule at physiological pH (typically 7.4) is a critical determinant of its biological activity and ADMET properties. N,N-Diethyl-2-(piperazin-1-yl)acetamide is a diprotic base due to the two nitrogen atoms in the piperazine ring.
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Primary Basic Center: The secondary amine (NH) in the piperazine ring is the more basic of the two nitrogens. Its pKa value dictates the pH at which it becomes protonated.
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Secondary Basic Center: The tertiary amine, substituted with the acetamide group, is less basic due to the electron-withdrawing effect of the nearby carbonyl group.
At physiological pH, the more basic nitrogen will be predominantly protonated, rendering the molecule cationic. This charge significantly increases its aqueous solubility but can hinder its ability to cross biological membranes via passive diffusion.
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity or "greasiness." It influences solubility, membrane permeability, and plasma protein binding. While no experimental LogP value is available for this specific compound, its structure suggests a balance between hydrophilic (piperazine ring, amide oxygen) and lipophilic (diethyl groups, hydrocarbon backbone) features. An accurate LogP value must be determined experimentally.
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, protocols must be robust and include validation steps. The following sections describe standard, reliable methods for determining key physicochemical parameters.
Protocol for pKa Determination via Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of inflection points that correspond to the pKa values.
Methodology:
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System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C). This ensures the accuracy of all subsequent pH measurements.
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Sample Preparation: Accurately weigh approximately 10-20 mg of N,N-Diethyl-2-(piperazin-1-yl)acetamide and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water or a water/methanol co-solvent system if aqueous solubility is limited.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Begin stirring at a moderate, constant speed.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading has stabilized.
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Data Analysis: Plot the pH versus the volume of titrant added. The two pKa values will correspond to the pH at the half-equivalence points. Alternatively, calculate the first derivative (dpH/dV) and plot it against the titrant volume; the peaks in this plot represent the equivalence points.
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Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.
Sources
- 1. qascf.com [qascf.com]
- 2. N,N-diethyl-2-(piperazin-1-yl)acetamide,40004-14-6-Amadis Chemical [amadischem.com]
- 3. CAS 40004-14-6 | 4H48-1-3B | MDL MFCD07691359 | N,N-Diethyl-2-(piperazin-1-yl)acetamide | SynQuest Laboratories [synquestlabs.com]
- 4. 40004-14-6|N,N-Diethyl-2-(piperazin-1-yl)acetamide|BLD Pharm [bldpharm.com]
- 5. N-Ethyl-2-piperazin-1-ylacetamide AldrichCPR 40004-11-3 [sigmaaldrich.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. uregina.ca [uregina.ca]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
